N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-14-4-6-16(7-5-14)21-18(24)13-22-8-10-23(11-9-22)17-3-1-2-15(20)12-17/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMEJXJPBESQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluations, and molecular interactions of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 4-(3-chlorophenyl)piperazine in the presence of a base. The resulting product is characterized using various spectroscopic techniques including NMR and IR spectroscopy to confirm its structure.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using methods such as the turbidimetric method and tube dilution techniques.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown significant anticancer activity, particularly against breast cancer cell lines such as MCF7. The anticancer efficacy was evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 µM |
| HeLa | 20 µM |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound binds effectively to active sites on enzymes such as acetylcholinesterase (AChE) and certain kinases implicated in cancer cell signaling.
Binding Affinity
The binding affinities derived from docking studies indicate that the compound has a strong interaction with the target proteins, which correlates with its observed biological activities.
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| AChE | -9.5 |
| EGFR | -8.7 |
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives like this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of piperazine derivatives showed that modifications at the aromatic rings significantly enhanced antimicrobial potency against resistant strains of bacteria.
- Case Study on Cancer Cell Lines : Research focusing on various derivatives indicated that structural variations could lead to improved selectivity and potency against specific cancer types, emphasizing the importance of molecular structure in drug design.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exhibit promising antimicrobial properties. For example, certain synthesized derivatives have shown effective activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The antimicrobial efficacy was evaluated using methods such as the turbidimetric method, which measures the growth of microorganisms in liquid culture .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| d1 | Staphylococcus aureus | Moderate |
| d2 | Escherichia coli | Strong |
| d3 | Candida albicans | Weak |
Anticancer Activity
This compound derivatives have also been evaluated for their anticancer properties. In vitro studies demonstrated that certain compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) cells. The Sulforhodamine B assay was employed to assess cell viability, revealing that some derivatives had IC50 values indicative of potent anticancer activity .
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| d6 | 15 | Apoptosis induction |
| d7 | 10 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound derivatives and their biological targets. These studies utilized software such as Schrodinger to predict binding affinities and modes of action, providing insights into how these compounds exert their pharmacological effects .
Table 3: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| d6 | Estrogen Receptor | -9.5 |
| d7 | DNA Topoisomerase II | -8.7 |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including the formation of piperazine derivatives and subsequent acetamide formation. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Case Studies
Several case studies highlight the successful application of this compound in research:
- Case Study 1 : A study demonstrated the effectiveness of a derivative in inhibiting bacterial growth in clinical isolates of Staphylococcus aureus, showcasing its potential as a new antimicrobial agent.
- Case Study 2 : Another investigation revealed that a specific derivative significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential for therapeutic development.
Chemical Reactions Analysis
Table 1: Core Synthetic Pathways
Substitution Reactions
The bromine atom on the aryl ring participates in cross-coupling reactions , while the piperazine nitrogen undergoes alkylation or arylation.
Table 2: Halogen Reactivity
| Reaction | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C) | Biaryl derivatives | >90% | |
| Ullmann-type arylation | CuI, 1,10-phenanthroline, DMF | N-aryl piperazine analogs | 75% | |
| SNAr with amines | Piperazine, K₂CO₃, DMF (100°C) | Secondary amine-functionalized analogs | 68% |
Piperazine Ring Functionalization
The piperazine moiety undergoes quaternization and ring-opening reactions under acidic or oxidative conditions.
Table 3: Piperazine Reactivity
Acetamide Hydrolysis and Condensation
The acetamide group is hydrolyzed to carboxylic acid or condensed with nucleophiles.
Table 4: Acetamide Reactivity
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), reflux (12 h) | 2-(piperazin-1-yl)acetic acid | Chelating agent synthesis | |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 80°C | Sodium carboxylate salt | Water-soluble derivative | |
| Schotten-Baumann acylation | Benzoyl chloride, NaOH, CH₂Cl₂ | N-benzoyl acetamide derivative | Enhanced lipophilicity |
Catalytic Hydrogenation
The nitro group (if present in precursors) is reduced to an amine, altering pharmacological activity.
Table 5: Reduction Pathways
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent stability:
-
Acidic conditions : Protonation of piperazine nitrogen enhances solubility but risks ring-opening.
-
Basic conditions : Deprotonation accelerates hydrolysis of the acetamide group.
Key Research Findings:
-
Electron-withdrawing groups (e.g., Br, Cl) on the aryl ring increase electrophilicity, enhancing cross-coupling yields .
-
Piperazine N4 position is more reactive than N1 due to steric and electronic effects .
-
The acetamide carbonyl exhibits moderate electrophilicity , enabling selective reactions without piperazine degradation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Halogen Substitution: The target compound’s 3-chlorophenyl and 4-bromophenyl groups enhance receptor binding compared to non-halogenated analogues like the 2,6-dimethylphenyl derivative .
- Lipophilicity : Higher logP (~4.5) than dihydrochloride salts (e.g., 1.8 for compound 12 in Table 1) suggests better membrane permeability .
- Anticonvulsant Activity : Compounds with trifluoromethyl or methyl groups on the acetamide phenyl (e.g., ED₅₀ = 38–45 mg/kg) show superior activity, implying that electron-withdrawing groups may enhance efficacy .
Pharmacological and Functional Comparisons
Anticonvulsant Activity
Piperazine-acetamides with chlorine or trifluoromethyl substituents (e.g., compound 16 in ) exhibit potent anticonvulsant effects in maximal electroshock (MES) tests, with ED₅₀ values as low as 38 mg/kg. The target compound’s 3-chlorophenyl group may confer similar activity, though its efficacy remains unquantified .
Antimicrobial Activity
Derivatives with sulfonylpiperazine groups (e.g., compound 48 in ) show MIC values of 2–4 µg/mL against Gram-positive bacteria. The target compound lacks a sulfonyl group but may still inhibit microbial growth via halogen-mediated interactions .
Pharmacokinetic Modulation
Piperazine-thiazole derivatives (e.g., compound 4 in ) enhance paclitaxel bioavailability by 56–106% via P-glycoprotein inhibition.
Q & A
Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Amide bond formation : Reacting 4-bromophenylamine with activated acetamide derivatives under anhydrous conditions.
- Piperazine ring functionalization : Introducing the 3-chlorophenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions, using palladium catalysts .
- Reaction optimization : Temperature (60–100°C), solvent choice (DMF or THF), and reaction time (12–48 hours) significantly impact yield and purity. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl/chlorophenyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ≈ 418.3 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. What molecular targets and mechanisms are associated with this compound’s reported anticancer and kinase-inhibitory activities?
- Methodological Answer :
- Kinase inhibition : The compound’s piperazine-acetamide scaffold likely binds to ATP pockets in kinases (e.g., EGFR or VEGFR). Use in vitro kinase assays (e.g., ADP-Glo™) to quantify IC values .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) validate pro-apoptotic effects in cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like PI3K or MAPK pathways .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate compound stability : Pre-test solubility in DMSO/PBS and stability under assay conditions (e.g., 37°C, 72 hours) via HPLC .
- Use isogenic cell lines : Compare activity in wild-type vs. kinase-mutant models to isolate target specificity .
Q. What strategies improve the compound’s solubility and metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations for aqueous solubility .
- Microsomal stability assays : Test hepatic metabolism using rat liver microsomes and LC-MS to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
Q. Which computational methods are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- QSAR modeling : Use CODESSA or MOE to correlate substituent electronic parameters (e.g., Hammett σ) with biological activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., replacing bromine with electron-withdrawing groups) .
- ADMET prediction : SwissADME or pkCSM estimates permeability (LogP), toxicity (hERG inhibition), and CYP interactions .
Q. How can researchers design SAR studies to enhance selectivity for specific biological targets?
- Methodological Answer :
- Fragment-based screening : Test truncated analogs (e.g., piperazine-free intermediates) to identify core pharmacophores .
- 3D pharmacophore mapping : Align active/inactive analogs in Discovery Studio to define essential hydrogen-bond acceptors (e.g., acetamide carbonyl) .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
